molecular formula C21H30O4 B1248950 Methyl Carnosate

Methyl Carnosate

Cat. No.: B1248950
M. Wt: 346.5 g/mol
InChI Key: IIJLVJMZYPZQLW-YCRPNKLZSA-N
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Description

Methyl carnosate is a phenolic diterpene compound derived from carnosic acid, which is found in plants such as rosemary (Salvia rosmarinus) and sage (Salvia officinalis). This compound is known for its potent antioxidant and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl carnosate is synthesized by the methylation of carnosic acid. The carboxyl group of carnosic acid is methylated using methanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, ensuring the preservation of the phenolic structure.

Industrial Production Methods: Industrial production of this compound involves the extraction of carnosic acid from plant sources, followed by its methylation. Supercritical fluid extraction (SFE) is often employed for the efficient extraction of carnosic acid from rosemary and sage . The extracted carnosic acid is then subjected to methylation using methanol and an acid catalyst in a controlled environment to produce this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate

InChI

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3/t15-,21+/m0/s1

InChI Key

IIJLVJMZYPZQLW-YCRPNKLZSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)OC)O)O

SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O

Synonyms

methyl carnosate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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